An In-depth Technical Guide to Methyl 2-(2-oxocyclopentyl)acetate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Methyl 2-(2-oxocyclopentyl)acetate: Synthesis, Properties, and Applications
Introduction
Methyl 2-(2-oxocyclopentyl)acetate is a valuable carbocyclic building block in modern organic synthesis. Its bifunctional nature, possessing both a ketone and a methyl ester separated by a methylene bridge, makes it a versatile precursor for a variety of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and a discussion of its applications, particularly in the realm of medicinal chemistry and drug development. The strategic importance of the cyclopentanone motif is well-established, forming the core of numerous natural products and pharmacologically active compounds, including prostaglandins and their analogues.[1] This document serves as a technical resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a synthetic target is fundamental to its successful application and characterization. The key properties of Methyl 2-(2-oxocyclopentyl)acetate are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₃ | [2][3] |
| Molecular Weight | 156.18 g/mol | [2][3] |
| CAS Number | 4934-95-6 | [2][3] |
| Appearance | Expected to be a colorless to pale yellow liquid | General knowledge of similar compounds |
| Monoisotopic Mass | 156.07864 Da | [3] |
| Predicted XlogP | 0.3 | [3] |
While extensive experimental spectroscopic data for Methyl 2-(2-oxocyclopentyl)acetate is not widely available in the public domain, the expected spectral characteristics can be inferred from its structure and data from closely related analogues. The following table provides predicted data and identifies key expected signals for compound verification.
| Spectroscopy | Expected Data |
| ¹H NMR | Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), multiplets for the methylene protons of the acetate side chain and the cyclopentanone ring, and a multiplet for the methine proton adjacent to the side chain. |
| ¹³C NMR | Key signals would include a peak for the ester carbonyl (~173 ppm), the ketone carbonyl (~218 ppm), the methoxy carbon of the ester (~52 ppm), and several signals in the aliphatic region for the cyclopentyl ring and acetate methylene carbons. |
| Infrared (IR) | Characteristic strong absorption bands are expected for the C=O stretch of the ketone (around 1740 cm⁻¹) and the C=O stretch of the ester (around 1735 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 156. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the carboxymethyl group (-CH₂COOCH₃). |
Synthesis of Methyl 2-(2-oxocyclopentyl)acetate
The synthesis of Methyl 2-(2-oxocyclopentyl)acetate can be efficiently achieved through a multi-step sequence commencing with the Dieckmann condensation of dimethyl adipate. This intramolecular cyclization is a cornerstone of cyclic β-keto ester synthesis.[4][5] The resulting cyclic product is then alkylated, followed by hydrolysis and decarboxylation to yield the carboxylic acid precursor, which is subsequently esterified. A "one-pot" approach for a similar ethyl ester has been reported, highlighting the robustness of this synthetic strategy.[6]
Experimental Protocol: A Four-Step Synthesis
This protocol outlines a reliable pathway to Methyl 2-(2-oxocyclopentyl)acetate, with each step building upon established and well-understood organic transformations.
Step 1: Dieckmann Condensation of Dimethyl Adipate
The initial step involves the base-catalyzed intramolecular condensation of dimethyl adipate to form methyl 2-oxocyclopentane-1-carboxylate.[5][7]
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Materials: Dimethyl adipate, sodium methoxide, methanol, hydrochloric acid, diethyl ether.
-
Procedure:
-
To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add dimethyl adipate (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and neutralize with a calculated amount of aqueous hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude methyl 2-oxocyclopentane-1-carboxylate.
-
Step 2: Alkylation of Methyl 2-oxocyclopentane-1-carboxylate
The acidic α-proton of the β-keto ester is readily removed to form an enolate, which is then alkylated with a suitable haloacetate.
-
Materials: Methyl 2-oxocyclopentane-1-carboxylate, sodium hydride, anhydrous tetrahydrofuran (THF), methyl bromoacetate.
-
Procedure:
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 2-oxocyclopentane-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add methyl bromoacetate (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Step 3: Hydrolysis and Decarboxylation
The resulting diester is hydrolyzed and decarboxylated to afford 2-(2-oxocyclopentyl)acetic acid.
-
Materials: Crude product from Step 2, sodium hydroxide, water, hydrochloric acid.
-
Procedure:
-
Dissolve the crude diester in an aqueous solution of sodium hydroxide (3.0 equivalents).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Extract the acidic aqueous layer with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2-(2-oxocyclopentyl)acetic acid.[8]
-
Step 4: Fischer Esterification
The final step is the acid-catalyzed esterification of the carboxylic acid with methanol.
-
Materials: 2-(2-oxocyclopentyl)acetic acid, anhydrous methanol, concentrated sulfuric acid, sodium bicarbonate solution.
-
Procedure:
-
Dissolve 2-(2-oxocyclopentyl)acetic acid (1.0 equivalent) in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the solution to reflux for 3-5 hours.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by vacuum distillation to afford pure Methyl 2-(2-oxocyclopentyl)acetate.
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Synthesis Workflow Diagram
Caption: Synthetic pathway to Methyl 2-(2-oxocyclopentyl)acetate.
Applications in Drug Discovery and Development
Cyclopentanone derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules. Methyl 2-(2-oxocyclopentyl)acetate, and its close analogues, serve as key starting materials for the synthesis of prostaglandins, which are potent lipid autacoids involved in numerous physiological processes.[1] The structural framework of this molecule allows for stereocontrolled introductions of side chains, a critical aspect in the synthesis of these complex natural products.
Furthermore, the reactivity of both the ketone and the ester functionalities can be exploited to construct diverse heterocyclic and carbocyclic scaffolds. For instance, the ketone can undergo reactions such as aldol condensations, Wittig reactions, and reductive aminations, while the ester can be hydrolyzed, reduced, or converted to an amide. This chemical versatility makes Methyl 2-(2-oxocyclopentyl)acetate a valuable building block for generating compound libraries for high-throughput screening in drug discovery campaigns.
Logical Relationship of Functional Groups to Synthetic Utility
Caption: Reactivity and synthetic potential of the core molecule.
Conclusion
Methyl 2-(2-oxocyclopentyl)acetate is a synthetically useful and versatile molecule. The synthetic route detailed in this guide, based on the classical Dieckmann condensation and subsequent functional group manipulations, provides a reliable method for its preparation. Its structural features make it an attractive starting material for the synthesis of complex targets, particularly in the field of medicinal chemistry. This guide serves as a foundational resource for scientists looking to utilize this valuable building block in their research and development endeavors.
References
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PubChem. Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. National Center for Biotechnology Information. [Link]
- Google Patents.
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ResearchGate. Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate. [Link]
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PubChemLite. Methyl 2-(2-oxocyclopentyl)acetate (C8H12O3). [Link]
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UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Dieckmann condensation. [Link]
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Chemistry Stack Exchange. What is the product of a Dieckmann condensation of dimethyl adipate? [Link]
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Wikipedia. Dieckmann condensation. [Link]
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U.S. Environmental Protection Agency. Methyl 2-(2-oxocyclopentyl)acetate - Chemical Details. [Link]
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PubChem. 2-(2-oxocyclopentyl)acetic Acid. National Center for Biotechnology Information. [Link]
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Scilit. 4‐Oxo‐2‐cyclopentenyl Acetate—A Synthetic Intermediate. [Link]
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